molecular formula C18H24ClN3O2 B4099859 2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE

2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE

Cat. No.: B4099859
M. Wt: 349.9 g/mol
InChI Key: VKFXUAVCQOAYSY-UHFFFAOYSA-N
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Description

2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE is a complex organic compound that features a unique combination of adamantyl, chloro, morpholino, and pyridazinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE typically involves multiple steps, starting with the preparation of the adamantyl and pyridazinone precursors. One common method involves the reaction of 1-adamantylamine with 4-chloro-3-nitropyridazine under reducing conditions to form the intermediate 2-(1-adamantyl)-4-chloro-3-aminopyridazine. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include hydroxylated adamantyl derivatives, aminopyridazines, and various substituted pyridazinones .

Scientific Research Applications

2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The morpholino group can interact with various biological macromolecules, potentially inhibiting their function or altering their activity. The pyridazinone core is crucial for binding to specific targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-ADAMANTYL)-4-BROMO-5-MORPHOLINO-3(2H)-PYRIDAZINONE: Similar structure but with a bromo group instead of a chloro group.

    2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE: Similar structure but with a piperidino group instead of a morpholino group.

    2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINE: Similar structure but with a pyridazine core instead of a pyridazinone core.

Uniqueness

The uniqueness of 2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the morpholino group provides additional sites for interaction with biological targets. The chloro group allows for further functionalization through substitution reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(1-adamantyl)-4-chloro-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-16-15(21-1-3-24-4-2-21)11-20-22(17(16)23)18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFXUAVCQOAYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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